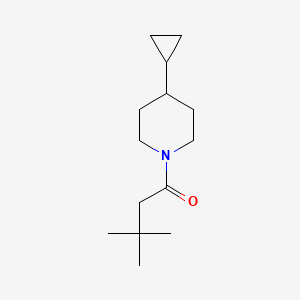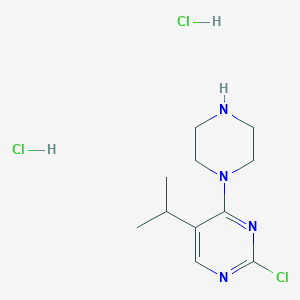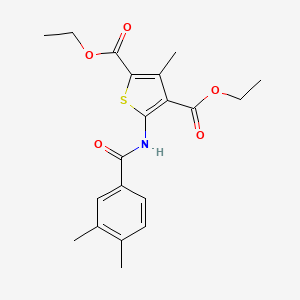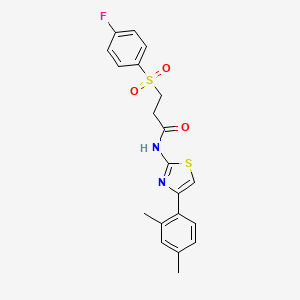![molecular formula C10H11NO3 B2960072 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2567503-54-0](/img/structure/B2960072.png)
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with the CAS Number: 2567503-54-0 . It has a molecular weight of 193.2 . It is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid or similar compounds often involves aprotic double Michael addition . For instance, the synthesis of 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of 3-methyl-2-cyclohexen-1-one with methyl (E)-crotonate . The ester is then hydrolyzed to yield the carboxylic acid .Molecular Structure Analysis
The InChI code for 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is 1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) . This indicates the presence of a cyano group (-CN), a carboxylic acid group (-COOH), and a bicyclic octane ring in the molecule.Physical And Chemical Properties Analysis
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a powder that is stored at 4 degrees Celsius . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
This compound is utilized in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . The process allows for rapid access to a range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities. This is particularly important for creating molecules with specific chiral centers, which can be crucial in pharmaceutical applications.
Antibiotic Analogue Development
The bicyclic structure of this compound is found in natural products like atisanes and ent-atisanes, as well as in antibiotics such as platencin . Platencin is known for its broad-spectrum antibacterial activity against Gram-positive pathogens. The compound’s structure can be used to develop new analogues with potential as clinical drugs.
Molecular Rotor Core Unit
Bicyclo[2.2.2]octane derivatives serve as core units in molecular rotors . These structures are part of dynamic molecules that have applications in nanotechnology and materials science, where controlled motion at the molecular level is desired.
Bioisostere Development
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can act as a bioisostere for the phenyl ring . Bioisosteres are compounds that can mimic the biological properties of another while offering improved physicochemical properties, such as increased solubility or metabolic stability, which is beneficial in drug design.
Chemical Synthesis Intermediate
As an intermediate in chemical synthesis, this compound can be used to prepare a variety of structurally complex molecules for further chemical transformations . This versatility makes it valuable in synthetic organic chemistry research.
Material Science Applications
In material science, the compound’s unique bicyclic structure could be explored for the development of new materials with specific mechanical or optical properties .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRKUNPLQUTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1CC2=O)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)
![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)
![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)